molecular formula C19H25N3O4S B6523045 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide CAS No. 1105205-69-3

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide

Cat. No.: B6523045
CAS No.: 1105205-69-3
M. Wt: 391.5 g/mol
InChI Key: QDKJDUFIAHZVTI-UHFFFAOYSA-N
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Description

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]ethanediamide is a diamide derivative featuring two critical structural motifs:

  • Thiazolidin-1,1-dioxide moiety: A sulfone-containing heterocycle known for its electron-withdrawing properties and role in enhancing metabolic stability .
  • Cyclohexene-ethyl group: A lipophilic substituent that may improve membrane permeability compared to purely aromatic systems.

This compound’s design aligns with strategies for developing enzyme inhibitors (e.g., kinase or protease targets), though its specific biological activity remains uncharacterized in publicly available literature.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S/c23-18(20-12-11-15-5-2-1-3-6-15)19(24)21-16-7-9-17(10-8-16)22-13-4-14-27(22,25)26/h5,7-10H,1-4,6,11-14H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKJDUFIAHZVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step process:

  • Initial preparation: of cyclohex-1-en-1-yl ethylamine.

  • Reaction with 4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl isocyanate: to form the ethanediamide linkage.

  • Purification: using standard techniques like recrystallization or chromatography to isolate the desired product.

Industrial Production Methods: In an industrial setting, this compound may be produced through batch or continuous processes, depending on the required scale. Advanced techniques such as automated flow reactors might be employed to ensure high yield and purity.

Chemical Reactions Analysis

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide is capable of undergoing several types of chemical reactions:

  • Oxidation: Can be oxidized under strong oxidizing conditions, producing various oxygenated derivatives.

  • Reduction: Reduction can occur with hydrides or catalytic hydrogenation, leading to different reduced forms.

  • Substitution: It can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the amide groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromium trioxide.

  • Reduction: Reagents such as sodium borohydride or hydrogen gas with a metal catalyst.

  • Substitution: Various reagents depending on the desired substitution, including halogens and organometallics.

Major Products Formed:

  • Oxidation and reduction products varying in functional groups.

  • Substituted derivatives with varied functional groups attached to the phenyl ring or amide linkage.

Scientific Research Applications

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide shows promise in several research fields:

  • Chemistry: As a building block for more complex molecules or as a functional material in organic synthesis.

  • Biology: Potential usage in the study of enzyme-substrate interactions or as a model compound for biological assays.

  • Medicine: Research into its efficacy as a pharmacophore, potentially contributing to the design of new drugs.

  • Industry: Utilized in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends largely on its application. In medicinal chemistry, for example, it might interact with specific molecular targets, such as enzymes or receptors, through its amide and thiazolidine moieties. These interactions can trigger various biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their distinguishing features:

Compound Class/Name Core Structure Functional Groups Key Differences from Target Compound References
2-(4-cyanophenyl)-1H-benzimidazole-thiazolidinone acetamides Benzimidazole + thiazolidinone + acetamide Cyanophenyl, acetamide linker, substituted thiazolidinone Replaces diamide with acetamide; lacks cyclohexene group
Naphthalene-triazole acetamides (e.g., 6a-c) Naphthalene + 1,2,3-triazole + acetamide Nitrophenyl, triazole ring, naphthalene-oxy groups Uses triazole instead of thiazolidin-1,1-dioxide
Target Compound Thiazolidin-1,1-dioxide + diamide + cyclohexene Cyclohexene-ethyl, diamide linker, sulfone-modified thiazolidine Unique combination of lipophilic and electron-deficient moieties
  • Thiazolidinone vs.
  • Cyclohexene vs. Aromatic Systems : The cyclohexene group increases lipophilicity (predicted logP ~3.5) compared to naphthalene derivatives (logP ~2.8–3.2), which may influence bioavailability .

Physicochemical and Spectroscopic Properties

Property Target Compound (Predicted) Benzimidazole-Thiazolidinone Acetamide Naphthalene-Triazole Acetamide (6b)
IR C=O Stretch ~1670 cm⁻¹ (split due to diamide) ~1671 cm⁻¹ ~1682 cm⁻¹
¹H NMR (Key Peaks) δ 5.4–5.6 (CH₂ near cyclohexene), δ 7.3–8.1 (aromatic H) δ 7.2–8.0 (benzimidazole H) δ 5.38 (–OCH₂), δ 8.36 (triazole H)
Solubility Low in water (predicted), moderate in DMSO Poor in water, soluble in DMF Moderate in ethanol, poor in hexane
  • Thermal Stability : Thiazolidin-1,1-dioxide derivatives typically exhibit higher melting points (>200°C) than triazole analogs (~160–180°C) due to stronger crystal packing .

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